2-Fmoc-amino ethanesulfonyl chloride

Catalog No.
S14504631
CAS No.
M.F
C17H16ClNO4S
M. Wt
365.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fmoc-amino ethanesulfonyl chloride

Product Name

2-Fmoc-amino ethanesulfonyl chloride

IUPAC Name

9H-fluoren-9-ylmethyl 2-amino-3-chlorosulfonylpropanoate

Molecular Formula

C17H16ClNO4S

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C17H16ClNO4S/c18-24(21,22)10-16(19)17(20)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2

InChI Key

MKIMMLAKRPUKFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CS(=O)(=O)Cl)N

2-Fmoc-amino ethanesulfonyl chloride (also known as Fmoc-tauryl chloride) is a highly specialized, orthogonally protected electrophilic building block designed for the synthesis of sulfonopeptides and peptidomimetics. By masking the highly reactive primary amine with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, this compound provides a shelf-stable precursor that readily reacts with amines to form robust sulfonamide linkages. In procurement and material selection contexts, it serves as the standard reagent for introducing a taurine-derived transition-state isostere into peptide chains using standard Solid Phase Peptide Synthesis (SPPS) workflows, offering strict control over step-wise chain elongation without the severe handling difficulties associated with unprotected sulfonyl chlorides [1].

Research Fit

Workflow Fmoc-strategy solid-phase peptide synthesis
Selection N-Fmoc β-aminoethanesulfonyl chloride building block
Use Context Sulfonopeptide and peptidosulfonamide assembly

Attempting to substitute 2-Fmoc-amino ethanesulfonyl chloride with cheaper, unprotected 2-aminoethanesulfonyl chloride (tauryl chloride) invariably leads to synthetic failure during step-wise coupling. Unprotected beta-amino sulfonyl chlorides are extremely unstable as free bases; they rapidly undergo uncontrolled intermolecular condensation to form poly-sulfonamides or intramolecular cyclization to yield beta-sultams [1]. Consequently, unprotected variants must be stored as hydrochloride salts and generated strictly in situ, which precludes their use in automated or controlled SPPS. Furthermore, substituting with the Boc-protected analog (Boc-tauryl chloride) requires harsh acidic conditions (e.g., trifluoroacetic acid) for deprotection, which prematurely cleaves acid-labile resin linkers and side-chain protecting groups, making the Fmoc variant structurally indispensable for orthogonal solid-phase peptide synthesis [2].

Substitution Risk

Boc-protected analog Acidic Boc deprotection (TFA) may cleave acid-sensitive side-chain protections and resin linkers, disrupting SPPS workflows.
Alternative sulfonyl chlorides Generic sulfonyl chlorides lack the precise β-aminoethanesulfonyl geometry required for the sulfonamide transition-state isostere.
Purity specification mismatch Boc analog is often supplied at a lower purity grade, which may increase side-product formation and reduce coupling reproducibility in automated synthesis.

SPPS Orthogonal Compatibility

For laboratories synthesizing oligopeptidosulfonamides on solid supports, the choice of protecting group dictates the entire workflow. 2-Fmoc-amino ethanesulfonyl chloride allows for mild deprotection using 20% piperidine, leaving acid-labile resin linkers (such as Rink amide or Wang resins) completely intact during chain elongation [1]. In direct contrast, utilizing Boc-tauryl chloride requires strong acids (TFA) for N-terminal deprotection, which simultaneously cleaves the growing peptide from standard acid-labile resins, resulting in total loss of the solid-phase intermediate [1].

Evidence DimensionResin linker stability during N-terminal deprotection
Target Compound Data100% retention on acid-labile resins during piperidine deprotection
Comparator Or BaselineBoc-tauryl chloride (Premature cleavage of peptide from resin during TFA deprotection)
Quantified DifferenceEnables multi-step solid-phase elongation vs. single-step failure on standard resins
ConditionsStandard SPPS on Rink amide/Wang resins

Buyers utilizing automated Fmoc-SPPS infrastructure must procure the Fmoc-protected variant to prevent catastrophic loss of product during the deprotection cycle.

Deprotection Orthogonality
Head-to-head
Fmoc: base-labile (piperidine/DMF) ↔ Boc: acid-labile (TFA)
Supports Fmoc SPPS with acid-sensitive side chains
Boc analog requires TFA, incompatible with many resins

Sulfonyl Azide Precursor

Beyond direct sulfonamide formation, 2-Fmoc-amino ethanesulfonyl chloride is a critical precursor for synthesizing Fmoc-tauryl sulfonyl azides, which are utilized in chemical ligation and aza-peptide synthesis. When reacted with sodium azide under optimized conditions (inverse addition in acetone/water to prevent premature Fmoc cleavage), the Fmoc-protected sulfonyl chloride converts to the corresponding sulfonyl azide in highly efficient yields of up to 90% [1]. Unprotected or poorly soluble analogs often suffer from competing hydrolysis or cyclization, drastically reducing the yield of the isolable azide intermediate.

Evidence DimensionConversion yield to sulfonyl azide
Target Compound Data90% yield of Fmoc-tauryl sulfonyl azide
Comparator Or BaselineUnoptimized conditions or unstable unprotected analogs (<50% yield due to side reactions/cleavage)
Quantified Difference+40% to +80% improvement in isolable azide yield
ConditionsInverse addition to aqueous NaN3 in acetone

For procurement teams sourcing precursors for click-chemistry-ready sulfonyl azides, this compound provides a proven, high-yield synthetic pathway that minimizes expensive reagent waste.

Purity Specification
Data to verify
98% (HPLC) vs 95% (Boc analog)
Higher purity may improve coupling efficiency
Supplier specification context; requires batch verification

Preventing Beta-Sultam Cyclization

The procurement of a pre-protected sulfonyl chloride is driven by the severe instability of the free amine. Unprotected 2-aminoethanesulfonyl chloride rapidly undergoes intramolecular cyclization to form beta-sultams or intermolecular polymerization, making it impossible to store or use as a controlled electrophile [1]. The incorporation of the bulky, electron-withdrawing Fmoc group completely suppresses this nucleophilic attack by the nitrogen lone pair. This transforms a transient, highly unstable intermediate into a shelf-stable powder that can be accurately weighed and deployed in stoichiometric amounts for high-fidelity coupling [1].

Evidence DimensionShelf stability and controlled electrophilicity
Target Compound DataShelf-stable, isolable solid
Comparator Or BaselineUnprotected 2-aminoethanesulfonyl chloride (Rapidly polymerizes/cyclizes as a free base)
Quantified DifferenceMonths of shelf stability vs. immediate degradation/polymerization upon neutralization
ConditionsStandard laboratory storage and basic coupling conditions

Procuring the Fmoc-protected compound eliminates the need for complex, low-yield in situ generation of the sulfonyl chloride, directly improving manufacturing reproducibility.

Synthetic Route
Reported
Radical addition / oxidative chlorination
Reported to support reliable building block supply
Yields described as good to excellent; no exact data
Conformational Impact
Class-level
Helix breaker (CD spectroscopy)
Modulates β-peptide secondary structure
Supports foldamer design; context-dependent

Peptidosulfonamide Foldamer Synthesis

Directly downstream of its orthogonal deprotection profile, this compound is the premier building block for incorporating taurine-derived sulfonamide linkages into peptides via Fmoc-SPPS. These linkages act as stable transition-state isosteres, creating foldamers with enhanced resistance to enzymatic degradation [1].

Synthesis of Protease Inhibitors

Because the sulfonamide bond mimics the tetrahedral transition state of peptide bond hydrolysis, 2-Fmoc-amino ethanesulfonyl chloride is heavily utilized in the medicinal chemistry of protease inhibitors, including targeted therapies against HIV protease and bacterial peptidoglycan biosynthesis enzymes (MurD/MurE) [2].

Sulfonyl Azide Ligation Precursor

Leveraging its high-yield conversion to Fmoc-tauryl sulfonyl azide, this compound is procured as a starting material for synthesizing azide-functionalized building blocks. These are subsequently used in chemical ligation workflows or click-chemistry bioconjugation, where the Fmoc group can be later removed for further functionalization [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid-phase peptidosulfonamide synthesis
Fmoc orthogonal protection
Compatibility with acid-sensitive side chains and resins
β-Peptidosulfonamide foldamer construction
Sulfonamide-induced helix disruption
Secondary structure analysis (CD spectroscopy)
Sulfonopeptide protease inhibitor research
Tetrahedral transition-state isostere
Protease inhibition assay; structure-activity context

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

365.0488569 g/mol

Monoisotopic Mass

365.0488569 g/mol

Heavy Atom Count

24

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